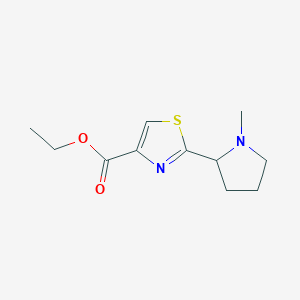![molecular formula C14H11BrN2O B13661073 2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .
Preparation Methods
The synthesis of 2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of 2-aminopyridine with α-bromoacetophenone under specific conditions.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method uses oxidizing agents to couple the reactants and form the imidazo[1,2-a]pyridine scaffold.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel without the need to isolate intermediates.
Chemical Reactions Analysis
2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its biological activity.
Material Science: The compound is used in the development of new materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biological Studies: The compound is used in studies to understand its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives. Similar compounds include:
2-Phenylimidazo[1,2-a]pyridine: Known for its use in medicinal chemistry.
2-Methylimidazo[1,2-a]pyridine: Used in material science and organic synthesis.
2-(2-Chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine: Similar in structure but with a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H11BrN2O |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-10-5-6-11(12(15)8-10)13-9-17-7-3-2-4-14(17)16-13/h2-9H,1H3 |
InChI Key |
LIPDPQWEHQHRAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN3C=CC=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)



![5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13661041.png)






![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
